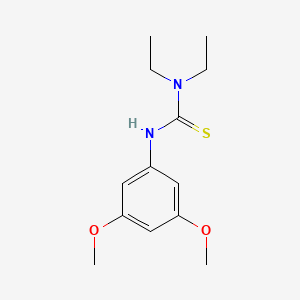

![molecular formula C13H17N5OS2 B4628843 2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4628843.png)

2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that lead to the formation of the desired product with specific structural features. For instance, the reduction of related triazole-thiazole compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been achieved using reducing agents like NaBH4, highlighting the synthetic pathways that could be relevant for synthesizing the compound of interest (Ye Jiao et al., 2015).

Molecular Structure Analysis

Crystal structure determination through techniques such as single-crystal X-ray diffraction is pivotal in understanding the molecular geometry and electronic structure of compounds. The structure of closely related compounds has been elucidated, revealing intricate details about their molecular frameworks and intermolecular interactions, which are crucial for assessing the molecular structure of our compound of interest (Ye Jiao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving triazole and thiazole derivatives are diverse and can lead to a variety of products with different biological and chemical properties. The synthesis of derivatives and their reactions with other chemical entities can illuminate the reactivity patterns and functional group compatibility of 2-[(5-Cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide (G. Turan-Zitouni et al., 2005).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. For example, the determination of crystal systems, space groups, and cell dimensions provides insights into the solid-state structure and packing of molecules, which are essential for understanding the physical properties of our compound (Ye Jiao et al., 2015).

Chemical Properties Analysis

The chemical properties of triazole and thiazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are closely related to their molecular structure and functional groups. Studies on related compounds can shed light on the reactivity and stability of this compound, providing a basis for predicting its behavior in chemical reactions (V. O. Filimonov et al., 2017).

Aplicaciones Científicas De Investigación

Green Ultrasound Synthesis and Antibacterial Evaluation

2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide, similar to other 1,2,3-triazole derivatives, has been utilized in green chemistry approaches. Notably, the ultrasound-assisted synthesis of such compounds significantly reduces reaction times and increases yield efficiency. These compounds, including various 1,2,3-triazoles, have shown promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains, highlighting their potential in addressing antibiotic resistance issues (Rezki, 2016).

Insecticidal Applications

Compounds in the 1,2,3-triazole class, akin to the chemical structure , have been synthesized and assessed for insecticidal properties. They have shown effectiveness against pests like the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control, providing an alternative to traditional pesticides (Fadda et al., 2017).

Anticancer Potential

Similar triazole and thiazole derivatives have been explored for their antitumor activities. Research indicates that these compounds can exhibit inhibitory effects on various cancer cell lines, including renal, leukemia, colon, breast cancer, and melanoma. This underscores the potential of such compounds in developing new anticancer therapies (Lesyk et al., 2007).

Surface Active Agents

The incorporation of heterocyclic structures, similar to this compound, in nonionic surfactants has been researched. These compounds have shown improved surfactant properties, which could be beneficial in various industrial applications, including detergents and emulsifiers (El-Sayed & Ahmed, 2016).

Antimicrobial and Antifungal Effects

Research has demonstrated the effectiveness of certain thiazole and triazole derivatives as antimicrobial and antifungal agents. These compounds, similar in structure to the one , have been effective against a range of pathogens, including foodborne bacteria and various Candida species, suggesting their potential use in pharmaceuticals and as preservatives (Cankiliç & Yurttaş, 2017).

Propiedades

IUPAC Name |

2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS2/c1-2-6-18-11(9-3-4-9)16-17-13(18)21-8-10(19)15-12-14-5-7-20-12/h5,7,9H,2-4,6,8H2,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYRXAHHRUZDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

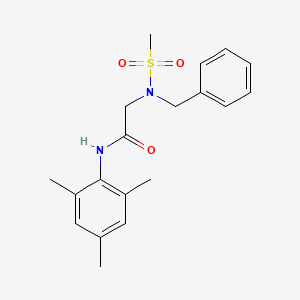

![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)

![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B4628787.png)

![1-methyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4628799.png)

![N-(2,4-dimethoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628804.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4628812.png)

![2-(4-biphenylyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4628823.png)

![N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4628825.png)

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B4628828.png)

![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)

methanone](/img/structure/B4628889.png)